molecular formula C29H41NO6 B10773593 Beloranib CAS No. 609845-93-4

Beloranib

Numéro de catalogue: B10773593
Numéro CAS: 609845-93-4
Poids moléculaire: 499.6 g/mol
Clé InChI: ZEZFKUBILQRZCK-MJSCXXSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beloranib is a synthetic analog of the natural chemical compound fumagillin. It was initially developed as an angiogenesis inhibitor for cancer treatment but later found to have potential anti-obesity effects. This compound functions as an inhibitor of the enzyme methionine aminopeptidase 2 (METAP2), which plays a role in fatty acid biosynthesis .

Méthodes De Préparation

Beloranib is synthesized through a series of chemical reactions involving intermediates such as 4-dimethylaminoethoxy methyl cinnamate. The synthetic route typically involves the use of p-coumaric acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride as raw materials. The process includes steps like affine substitution, which helps in obtaining the desired intermediate . This method is designed to be efficient, reducing processing difficulty and improving yield, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Beloranib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

    Chemistry: Used as a model compound for studying METAP2 inhibition.

    Biology: Investigated for its effects on endothelial cell proliferation and angiogenesis.

    Medicine: Explored as a treatment for obesity, type 2 diabetes, and Prader-Willi syndrome. .

Mécanisme D'action

Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts the process of fatty acid biosynthesis, leading to reduced fat accumulation. The molecular targets and pathways involved include the inhibition of endothelial cell proliferation and angiogenesis, which are crucial for tumor growth and fat storage .

Comparaison Avec Des Composés Similaires

Beloranib is unique compared to other METAP2 inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

This compound stands out due to its significant effects on weight loss and metabolic improvements, although its development was halted due to safety concerns .

Activité Biologique

Beloranib, also known as ZGN-433 or CKD-732, is a novel therapeutic agent primarily investigated for its anti-obesity effects and its potential applications in treating metabolic disorders. It functions as a MetAP2 (methionine aminopeptidase 2) inhibitor, which plays a critical role in regulating various metabolic pathways. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and implications for future therapeutic use.

This compound's primary mechanism involves the inhibition of MetAP2, an enzyme that regulates protein synthesis and processing. By inhibiting this enzyme, this compound alters metabolic processes related to appetite regulation and energy expenditure. This inhibition is believed to reduce hunger signals and improve metabolic balance, making it a promising candidate for obesity treatment and other related disorders such as Prader-Willi syndrome and hypothalamic injury-associated obesity (HIAO) .

Phase II Clinical Trials

Several Phase II clinical trials have demonstrated the efficacy of this compound in inducing weight loss and improving metabolic parameters in obese individuals. Key findings from these studies include:

  • Weight Loss : In a 12-week study involving 147 participants, this compound resulted in significant weight loss compared to placebo, with reductions of 5.5 kg at the lowest dose (0.6 mg) to 10.9 kg at the highest dose (2.4 mg) .
  • Cardiometabolic Improvements : Participants showed statistically significant improvements in cardiometabolic risk factors, including waist circumference and lipid profiles .
  • Hyperphagia Reduction : In trials focused on patients with HIAO and Prader-Willi syndrome, this compound significantly reduced hyperphagia-related behaviors measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) .

Summary of Key Clinical Findings

Study TypePopulationDose Range (mg)Weight Loss (kg)Hyperphagia Reduction (HQ-CT Score)
Phase II (Obesity)Obese adults (n=147)0.6 - 2.45.5 to 10.9Not measured
Phase II (HIAO)Patients with hypothalamic injury (n=14)1.8-3.2 at 4 weeks; -6.2 at 8 weeksNot measured
Phase III (PWS)Patients with Prader-Willi syndrome1.8 - 2.4-8.20 to -9.45-6.3 to -7.0

Safety Profile

While this compound has shown promising results in terms of efficacy, safety concerns have also been reported:

  • Adverse Events : The most common adverse events included injection site reactions and mild to moderate gastrointestinal issues . However, serious adverse events such as pulmonary embolism were noted during trials, leading to the early termination of some studies .
  • Risk Management : The occurrence of thrombotic events necessitated careful monitoring in clinical settings, particularly given the high-risk profiles of populations such as those with Prader-Willi syndrome .

Case Study: Obesity Treatment

In a randomized controlled trial involving obese participants without dietary intervention, this compound demonstrated significant weight loss over a 12-week period, highlighting its potential as a standalone treatment for obesity management .

Case Study: HIAO

In patients suffering from HIAO due to hypothalamic damage, this compound not only induced weight loss but also improved inflammatory markers like high-sensitivity C-reactive protein (hs-CRP), suggesting additional benefits beyond weight reduction .

Propriétés

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.